molecular formula C22H28O5 B1676281 Meprednisone CAS No. 1247-42-3

Meprednisone

Cat. No. B1676281
CAS RN: 1247-42-3
M. Wt: 372.5 g/mol
InChI Key: PIDANAQULIKBQS-RNUIGHNZSA-N
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Description

Meprednisone is a glucocorticoid and a methylated derivative of prednisone . It has anti-inflammatory and immunosuppressive activity . It is biologically inert and is converted to prednisolone in the liver .


Molecular Structure Analysis

Meprednisone has a molecular formula of C22H28O5 and a molar mass of 372.461 g/mol . The IUPAC name is (16β)-17,21-dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione .

Scientific Research Applications

1. Treatment of Systemic Lupus Erythematosus

Meprednisone, particularly in its intravenous form (methylprednisolone), is commonly used to treat severe manifestations of systemic lupus erythematosus (SLE). It has significant anti-inflammatory and immunosuppressive actions, making it effective in clinical trials for treating lupus nephritis and other serious SLE manifestations such as neuro-psychiatric lupus and vasculitis. However, it is associated with infectious complications, particularly in patients with hypoalbuminemia (Badsha & Edwards, 2003).

2. Recovery in Spinal Cord Injured Rats

Meprednisone demonstrates potential in aiding functional recovery after spinal cord injury. Studies in rats have shown that methylprednisolone-treated animals exhibited improved functional recoveries and motor evoked potentials compared to controls. This suggests a beneficial effect on neural conduction and functional recovery following spinal cord injuries (Lee et al., 2005).

3. In Vitro Myogenesis in Human Muscle

Meprednisone increases dystrophin levels by preventing myotube death during the myogenesis of normal human muscle in vitro. It inhibits the programmed death mechanism in myotubes, leading to increased levels of muscle-specific proteins, an effect that might be relevant in conditions like Duchenne muscular dystrophy (Sklar & Brown, 1991).

4. Binding Affinity with Human Serum Albumin

The binding abilities of mycophenolic sodium and meprednisone toward human serum albumin have been analyzed, which is crucial for understanding the distribution and side effects of these drugs in clinical practice. This study utilized nuclear magnetic resonance relaxation data and docking simulation to compare their binding affinities (Ma et al., 2016).

5. Induction of NK Cell Differentiation

Meprednisone promotes the differentiation of CD161+CD56+/- immature NK cells, inducing a rapid expression of NK cell markers and efficient cytolytic activity. This finding is significant in the context of patients undergoing hematopoietic stem cell transplant and receiving steroids to treat acute graft versus host disease (Vitale et al., 2008).

properties

IUPAC Name

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANAQULIKBQS-RNUIGHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023260
Record name Meprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meprednisone

CAS RN

1247-42-3
Record name Methylprednisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprednisone [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprednisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Meprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meprednisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEPREDNISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
X Ma, J He, J Yan, Q Wang, H Li - Chemico-Biological Interactions, 2016 - Elsevier
… mycophenolic sodium and meprednisone toward human serum … mycophenolic sodium and meprednisone. Molecular modeling … of mycophenolic sodium and meprednisone was further …
Number of citations: 8 www.sciencedirect.com
TK Karatt, MA Sathiq, S Laya - Steroids, 2020 - Elsevier
… The parent mass of meprednisone is exactly same as that of … administered together, identifying meprednisone (a drug for … , betamethasone and meprednisone in equine urine and …
Number of citations: 3 www.sciencedirect.com
R Ceresole, MA Rosasco, AI Segall - Journal of Liquid …, 2009 - Taylor & Francis
A high performance liquid chromatographic (HPLC) method is presented for the determination of meprednisone in the presence of its degradation products using a reverse phase C 18 …
Number of citations: 4 www.tandfonline.com
D Fernández, D Vega, JA Ellena - Acta Crystallographica Section C …, 2003 - scripts.iucr.org
The title compound, C22H28O5, is a commercial therapeutic agent of the steroid class. Both independent molecules in the asymmetric unit have six-membered A rings that are planar, …
Number of citations: 3 scripts.iucr.org
DL Li - Reactions, 2015 - search.proquest.com
… , mycophenolate mofetil 1 g/day, and meprednisone 16 mg/day. He presented with yellowish … on tacrolimus 3 mg/kg and meprednisone 8mg. Despite treatment with ursodeoxycholic acid…
Number of citations: 0 search.proquest.com
MC Martín, P Barbero, B Groisman, MÁ Aguirre… - Reproductive …, 2014 - Elsevier
… The mother also used fluconazole (150 mg orally weekly) and rofecoxib (25 mg a day) during the first trimester of pregnancy, and meprednisone (8 mg a day), ranitidine (300 mg daily) …
Number of citations: 39 www.sciencedirect.com
M Izzy - Reactions, 2016 - search.proquest.com
The woman, who had a history of ulcerative colitis and inflammatory bowel disease, started receiving infliximab [dosage and route not stated] and intravenous meprednisone [dosage …
Number of citations: 0 search.proquest.com
I Malla - Reactions, 2012 - Springer
A 4-year-old boy developed Kaposi’s sarcoma while receiving immunosuppressive treatment with meprednisone and tacrolimus. The boy, who underwent liver transplantation for acute …
Number of citations: 2 link.springer.com
WM ZHAO - Academic Journal of Second Military Medical …, 2010 - pesquisa.bvsalud.org
… received intravenous meprednisone (0.5 g) and cyclophosphamide (0.2 g) once a day for 3 days. After an interval of 4 days the administration of meprednisone and cyclophosphamide …
Number of citations: 0 pesquisa.bvsalud.org
A Cusa, O Gut, MDR Maliandi, J Cavallasca, M Linarez… - 2022 - ard.bmj.com
… Meprednisone and high dose of GC are significant predictors of future relapses. Our results … avoid the use of meprednisone as GC of first choice in order to prevent disease relapses. …
Number of citations: 0 ard.bmj.com

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